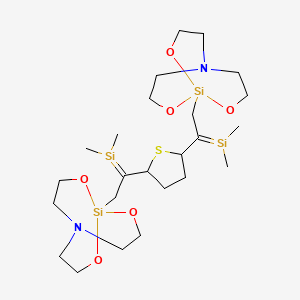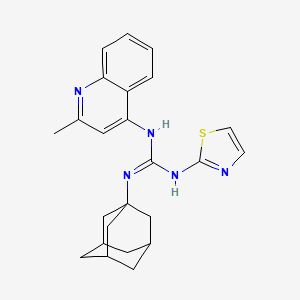
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that features a guanidine core substituted with adamantyl, quinolyl, and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, quinoline derivatives, and thiazole derivatives. The guanidine core can be introduced through nucleophilic substitution reactions, where the amine groups react with cyanamide or other guanidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl group, known for their stability and rigidity.
Quinoline derivatives: Compounds with the quinoline structure, often used in pharmaceuticals.
Thiazole derivatives: Compounds containing the thiazole ring, which are common in bioactive molecules.
Uniqueness
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is unique due to its combination of functional groups, which may confer specific properties such as enhanced stability, bioactivity, or reactivity compared to other similar compounds.
Propiedades
Número CAS |
72042-02-5 |
|---|---|
Fórmula molecular |
C24H27N5S |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C24H27N5S/c1-15-8-21(19-4-2-3-5-20(19)26-15)27-22(28-23-25-6-7-30-23)29-24-12-16-9-17(13-24)11-18(10-16)14-24/h2-8,16-18H,9-14H2,1H3,(H2,25,26,27,28,29) |
Clave InChI |
WQLJPDHETNRRQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC34CC5CC(C3)CC(C5)C4)NC6=NC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



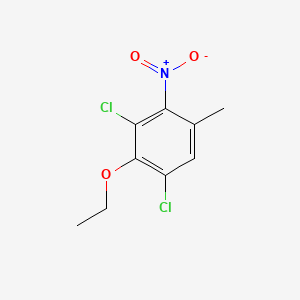
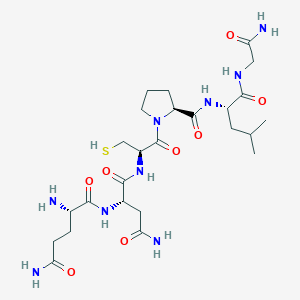
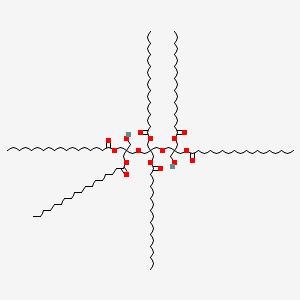
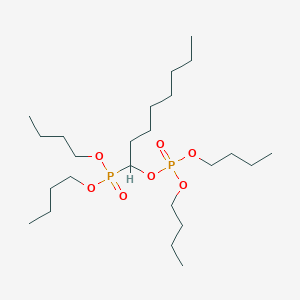
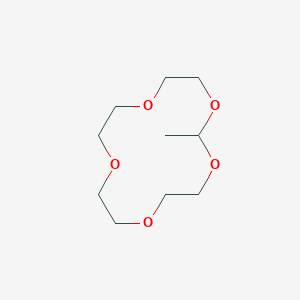
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
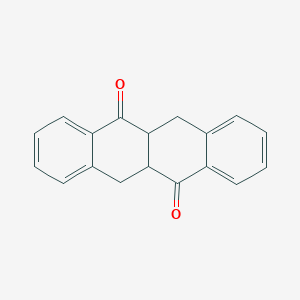

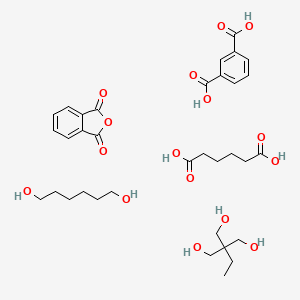
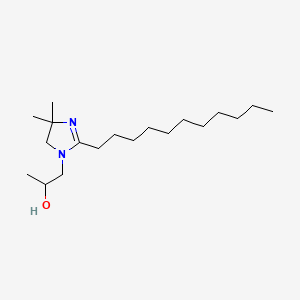
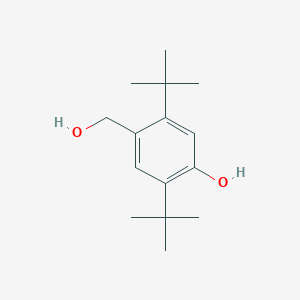
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
